molecular formula C11H13ClO2 B6324860 Methyl 2-chloro-5-isopropylbenzoate CAS No. 2179038-25-4

Methyl 2-chloro-5-isopropylbenzoate

Cat. No.: B6324860
CAS No.: 2179038-25-4
M. Wt: 212.67 g/mol
InChI Key: ZWASXFDIDQKLAD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-isopropylbenzoate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by an isopropyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-5-isopropylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-isopropylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used; for example, reaction with an amine yields an amide.

    Ester Hydrolysis: The major products are 2-chloro-5-isopropylbenzoic acid and methanol.

    Oxidation: The major product is 2-chloro-5-isopropylbenzoic acid.

Scientific Research Applications

Methyl 2-chloro-5-isopropylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-isopropylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-isopropylbenzoate is unique due to the presence of both the chlorine atom and the isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

methyl 2-chloro-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASXFDIDQKLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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